molecular formula C14H16N4OS B257129 6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer B257129
Molekulargewicht: 288.37 g/mol
InChI-Schlüssel: UQPSJSXINGCYOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as MPTT, is a chemical compound that has attracted significant attention from the scientific community due to its potential pharmacological properties. MPTT belongs to the class of triazolo-thiadiazoles, which are known for their diverse biological activities, including antitumor, antiviral, and antimicrobial effects. In

Wirkmechanismus

The exact mechanism of action of 6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but studies suggest that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and proliferation. 6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to disrupt bacterial cell membrane integrity, leading to cell death.
Biochemical and Physiological Effects
6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of bacterial growth, and antiviral activity. 6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its broad-spectrum activity against various cancer cell lines and microorganisms. Additionally, 6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown low toxicity in animal studies, making it a potentially safe and effective therapeutic agent. However, one limitation of 6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its poor solubility in water, which may limit its effectiveness in certain applications.

Zukünftige Richtungen

There are several future directions for 6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole research, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration of 6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole for various applications.

Synthesemethoden

6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized through a multi-step process involving the reaction of 4-methylphenol with propargyl bromide, followed by the reaction with thiosemicarbazide and sodium hydroxide. The resulting intermediate is then reacted with propyl bromide and sodium ethoxide to yield 6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The purity of the compound can be confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in various scientific research applications, including cancer treatment, antimicrobial activity, and antiviral activity. In cancer treatment, 6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also shown potential as an antimicrobial agent, with studies demonstrating its effectiveness against both Gram-positive and Gram-negative bacteria. Additionally, 6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown antiviral activity against the hepatitis C virus, making it a potential candidate for the development of new antiviral drugs.

Eigenschaften

Produktname

6-[(4-Methylphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molekularformel

C14H16N4OS

Molekulargewicht

288.37 g/mol

IUPAC-Name

6-[(4-methylphenoxy)methyl]-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H16N4OS/c1-3-4-12-15-16-14-18(12)17-13(20-14)9-19-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3

InChI-Schlüssel

UQPSJSXINGCYOR-UHFFFAOYSA-N

SMILES

CCCC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)C

Kanonische SMILES

CCCC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.